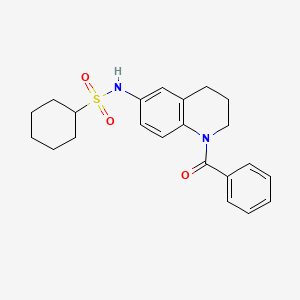

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c25-22(17-8-3-1-4-9-17)24-15-7-10-18-16-19(13-14-21(18)24)23-28(26,27)20-11-5-2-6-12-20/h1,3-4,8-9,13-14,16,20,23H,2,5-7,10-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXOGTQFNISJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes include the Skraup, Doebner-Von Miller, and Friedlander reactions . These reactions often require specific catalysts and conditions, such as acidic or basic environments, to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.

Scientific Research Applications

1.1. Anticancer Properties

Research indicates that tetrahydroquinoline derivatives exhibit anticancer activity. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide has been studied for its ability to inhibit cancer cell proliferation. The compound's structure allows it to interact with biological targets involved in cancer progression.

1.2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that its derivatives can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

1.3. Neuroprotective Effects

Tetrahydroquinoline derivatives are being investigated for their neuroprotective effects. This compound may protect neuronal cells from damage due to oxidative stress and neuroinflammation.

2.1. Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes that play crucial roles in metabolic pathways related to diseases such as diabetes and obesity. This inhibition could lead to novel therapeutic strategies for managing these conditions.

2.2. Modulation of Receptor Activity

Research suggests that this compound can modulate the activity of various receptors in the body, including those involved in pain perception and inflammation. This modulation is vital for developing analgesics and anti-inflammatory drugs.

3.1. In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of several cancer cell lines (e.g., breast cancer and leukemia). These studies provide a foundation for further research into its mechanisms of action and potential clinical applications.

3.2. In Vivo Studies

Animal model studies have indicated that the compound possesses significant anti-inflammatory properties, reducing symptoms in models of arthritis and other inflammatory conditions. These findings support its potential use in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

- 1-benzoyl-1,2,3,4-tetrahydroquinoline

- Cyclohexanesulfonamide derivatives

- Quinoline N-oxides

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core with a cyclohexanesulfonamide group makes it particularly versatile and valuable for various applications .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure features a tetrahydroquinoline core substituted with a benzoyl group and a cyclohexanesulfonamide moiety. The structural formula can be represented as:

Synthesis

The synthesis of this compound typically involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with cyclohexanesulfonamide under specific conditions to yield the target compound. Various methods have been explored for optimizing yield and purity.

Anticancer Properties

Recent studies have indicated that tetrahydroquinoline derivatives exhibit significant anticancer activities. For instance:

- Mechanism of Action : Tetrahydroquinolines have been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways. They can inhibit cell proliferation and promote cell cycle arrest.

- Case Study : A study demonstrated that compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl) exhibited cytotoxic effects against several cancer cell lines. These findings highlight the potential of this compound as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- In Vitro Studies : Research indicates that tetrahydroquinoline derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The effectiveness varies based on substituents on the benzoyl ring .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory activity:

- CRTH2 Antagonism : Some derivatives have been identified as antagonists of the CRTH2 receptor, which plays a role in inflammatory responses. This suggests potential applications in treating conditions like asthma and allergic rhinitis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydroquinoline derivatives:

| Substituent Position | Effect on Activity |

|---|---|

| 1-Benzoate | Enhances anticancer activity |

| 6-position | Modulates receptor binding affinity |

| Cyclohexane sulfonamide | Increases solubility and bioavailability |

This table summarizes how different substituents can influence the biological activity of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.